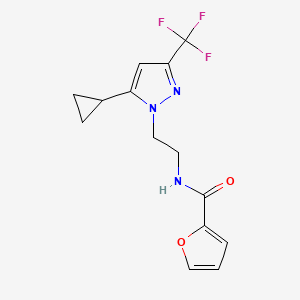
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a complex organic compound featuring a pyrazole core, adorned with a cyclopropyl and trifluoromethyl group, linked to a furan-2-carboxamide chain. This structural complexity lends the molecule a unique set of properties, making it an object of interest in various fields such as medicinal chemistry, material science, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide generally follows multi-step synthetic procedures. Initial steps often involve the formation of the pyrazole ring through cyclization reactions involving diketones or enones. The introduction of the cyclopropyl and trifluoromethyl groups typically requires specialized reagents and conditions, such as cyclopropylboronic acid for cyclopropylation and trifluoromethylation reagents like Ruppert-Prakash reagent (CF3SiMe3). Final steps include coupling the pyrazole derivative with a furan-2-carboxylic acid derivative under peptide coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial-scale production of this compound may involve streamlined synthetic routes, optimized for cost, yield, and safety. Catalytic processes and high-throughput techniques are commonly employed to minimize resource usage and environmental impact. Solvent selection and recycling, as well as precise control of reaction parameters, are critical for the large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: Under oxidative conditions, the pyrazole ring and cyclopropyl group may be susceptible to cleavage or transformation, forming various oxidized products.
Reduction: The compound can be reduced under hydrogenation conditions to alter the pyrazole or furan moieties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to functionalized derivatives.
Common Reagents and Conditions
Oxidation Reagents: KMnO4, CrO3, and peracids.
Reduction Reagents: H2 with Pd/C, LiAlH4.
Substitution Conditions: Friedel-Crafts conditions, nucleophiles like NaOEt.
Major Products
The major products from these reactions typically retain the core pyrazole-furan structure but feature various modifications that expand their chemical utility and application scope.
Wissenschaftliche Forschungsanwendungen
This compound has a broad spectrum of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.
Biology: Investigated for its biological activity, particularly as an enzyme inhibitor or receptor modulator.
Medicine: Explored for potential therapeutic applications in treating diseases due to its unique interactions with biological targets.
Industry: Utilized in the development of agrochemicals, polymers, and specialty chemicals.
Wirkmechanismus
The biological activity of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is mediated through its interaction with molecular targets, such as enzymes, receptors, or nucleic acids. The compound's structure allows it to fit into the active sites of these targets, altering their function. Pathways involved may include inhibition of enzymatic activity, modulation of receptor signaling, or interference with nucleic acid processes.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds, N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide stands out due to its unique trifluoromethyl group and cyclopropyl moiety. These functional groups impart distinct physicochemical properties, such as increased metabolic stability and enhanced binding affinity to biological targets.
Similar Compounds
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide
N-(2-(5-cyclopropyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide
N-(2-(5-cyclopropyl-3-(methyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide
These analogs share the core structure but vary in their substituents, leading to differences in their reactivity and application.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structural features and broad range of reactions make it a valuable tool for researchers and industrial chemists alike.
Eigenschaften
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2/c15-14(16,17)12-8-10(9-3-4-9)20(19-12)6-5-18-13(21)11-2-1-7-22-11/h1-2,7-9H,3-6H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQTXUWWJPIMBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CO3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,5-dichloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B2459872.png)
![3-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2459875.png)
![1-cyclopentanecarbonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2459879.png)
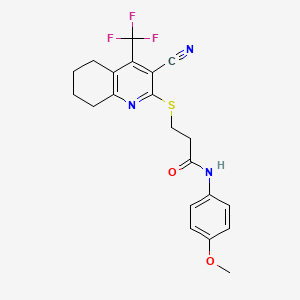
![2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2459881.png)
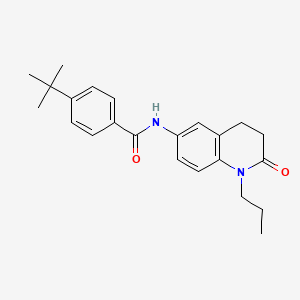
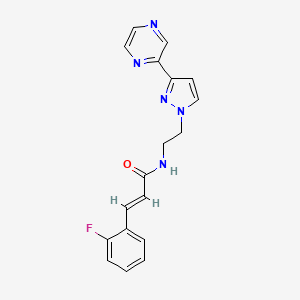
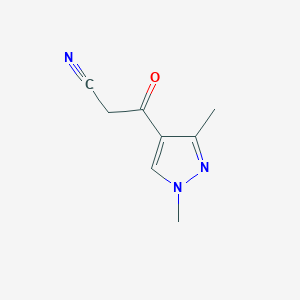
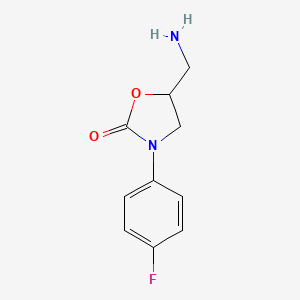
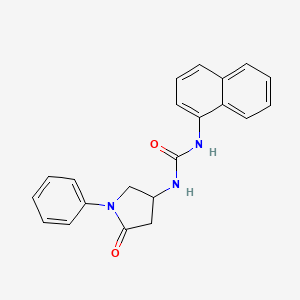


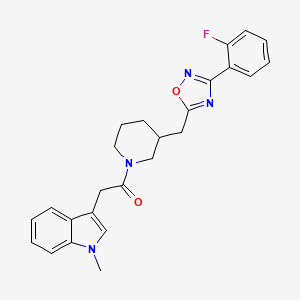
![Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2459895.png)
